molecular formula C11H9NO6 B6157017 2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers CAS No. 86841-95-4

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers

Cat. No. B6157017
CAS RN: 86841-95-4
M. Wt: 251.2
InChI Key:
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Description

2-(4-Nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers (2-NPCA) is a synthetic organic compound used in various scientific and medical research applications. It is a white crystalline solid with a molecular weight of 247.2 g/mol and a melting point of 122-124°C. 2-NPCA is a chiral compound, meaning it has two stereoisomers, or mirror-image molecules, that are not superimposable. It is a derivative of oxolane, a five-membered cyclic ether that is found in many natural and synthetic compounds.

Scientific Research Applications

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers is widely used in scientific research due to its ability to act as an inhibitor of enzymes. It is used in studies of enzyme kinetics and has been used to study the mechanism of action of enzymes, such as glycosidases and kinases. It has also been used to study the effects of drugs on enzymes, as well as the effects of environmental pollutants on enzymes. This compound has also been used in a variety of other scientific research applications, such as the study of drug metabolism and the study of protein folding.

Mechanism of Action

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing the substrate from binding. This binding is reversible and can be reversed by the addition of a competing substrate or by increasing the pH of the solution.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolism, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of enzymes involved in signal transduction, such as protein kinases. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers in lab experiments is its ability to act as an inhibitor of enzymes. This makes it a useful tool for studying the mechanism of action of enzymes, as well as the effects of drugs and environmental pollutants on enzymes. However, this compound has some limitations. It is not very stable in aqueous solutions, and its effects can be reversed by the addition of a competing substrate or by increasing the pH of the solution. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research involving 2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers. For example, further research could be conducted into the effects of this compound on other enzymes, such as proteases and lipases. In addition, further research could be conducted into the effects of this compound on other biochemical and physiological processes, such as cell proliferation, apoptosis, and gene expression. Finally, further research could be conducted into the development of more stable and soluble forms of this compound for use in lab experiments.

Synthesis Methods

2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers is most commonly synthesized using a reaction between 4-nitrophenol and ethyl acetoacetate in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields a mixture of diastereomers, which can be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid, Mixture of diastereomers involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate followed by cyclization and subsequent hydrolysis to yield the desired product.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to yield 2-(4-nitrophenyl)-4,5-dihydroxypent-3-en-2-one.", "Step 2: Cyclization of the intermediate product in the presence of hydrochloric acid to yield 2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid.", "Step 3: Hydrolysis of the product in water to yield a mixture of diastereomers." ] }

CAS RN

86841-95-4

Molecular Formula

C11H9NO6

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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